molecular formula C8H6F4 B1396290 3,4-Difluoro-2-methylbenzodifluoride CAS No. 1806293-70-8

3,4-Difluoro-2-methylbenzodifluoride

Cat. No.: B1396290
CAS No.: 1806293-70-8
M. Wt: 178.13 g/mol
InChI Key: ZPZRWBTWNCOQIO-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylbenzodifluoride (C₈H₆F₄) is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 3- and 4-positions, a methyl group at the 2-position, and a difluoromethyl (-CF₂H) or trifluoromethyl (-CF₃) group (interpretation depends on regional nomenclature conventions). Fluorinated aromatic compounds are critical in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and bioavailability .

Properties

IUPAC Name

1-(difluoromethyl)-3,4-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZRWBTWNCOQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution of Halogenated Precursors

One of the most reliable industrial approaches involves the fluorination of halogenated methylbenzene derivatives, such as 3,4-dichloro-2-methylbenzene or 3,4-dichlorobenzonitrile analogs, using potassium fluoride or anhydrous potassium fluoride as the fluorine source.

Typical procedure:

  • A polar aprotic solvent such as 1,3-dimethylimidazolidinone (DMI), sulfolane, or N-methylpyrrolidone is used to dissolve the reagents.
  • Anhydrous potassium fluoride is added as the fluorinating agent.
  • A dehydration solvent (e.g., toluene) is used alongside a reflux and water separation setup to remove water formed during the reaction.
  • The halogenated precursor (e.g., 3,4-dichlorobenzonitrile) is then added with catalysts such as bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt.
  • The mixture is heated to elevated temperatures (190–220 °C) for several hours (typically 4–8 hours).
  • The crude product is isolated by distillation and purified by secondary rectification to achieve high purity (≥99%).

Yields and purity:

  • Molar yields reported are around 65–90%.
  • Purity after purification exceeds 99%.

This method is scalable and suitable for industrial production due to its safety, environmental friendliness, and cost-effectiveness.

Parameter Typical Value
Solvent 1,3-Dimethylimidazolidinone (DMI)
Fluorinating agent Anhydrous potassium fluoride
Catalyst Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt
Temperature 190–220 °C
Reaction time 4–8 hours
Yield 65–90%
Product purity ≥99%

Source: Patent CN108409605B (2018)

Carbene-Mediated Fluorination Using Seyferth’s Reagent

An alternative synthetic route involves the generation of difluorocarbene intermediates from reagents such as Seyferth’s reagent (phenylmercury trifluoromethyl, PhHgCF3). This method has been applied in the synthesis of related difluorobenzene derivatives with methyl substituents.

Key steps:

  • Starting from methyl-substituted cyclobutene derivatives.
  • Treatment with sodium iodide and Seyferth’s reagent under reflux conditions.
  • Formation of difluorocarbene intermediates that insert into the aromatic ring.
  • The reaction proceeds via a cationic mechanism involving a strained housane intermediate.
  • Purification involves chromatographic separation and characterization by GC/MS and NMR.

Challenges:

  • The reaction is highly sensitive to the purity of starting materials.
  • The reagent is temperamental and requires careful control of reaction conditions.
  • Trace contaminants can inhibit product formation.

This method is more suitable for laboratory-scale synthesis and mechanistic studies rather than industrial scale.

Source: Academic thesis and research articles on fluorinated aromatic synthesis

Direct Fluorination Using Fluorinating Agents (Hydrogen Fluoride and Catalytic Methods)

Direct fluorination of methylbenzene derivatives using hydrogen fluoride or other fluorine-containing reagents under controlled catalytic conditions has been reported.

  • Catalysts are employed to improve selectivity and yield.
  • Reaction conditions are carefully controlled to avoid over-fluorination or decomposition.
  • This approach is often used in the synthesis of related compounds such as 2,3-difluoro-4-methylbenzodifluoride, which shares structural similarity.

Source: Chemical supplier literature and industrial synthesis notes

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Nucleophilic aromatic substitution Uses halogenated precursors and KF High yield, high purity, scalable Requires high temperature, catalyst
Carbene-mediated fluorination Uses Seyferth’s reagent and cyclobutene Mechanistic insights, selective Sensitive, low reproducibility
Direct fluorination with HF Catalytic fluorination of methylbenzenes Simple reagents, industrially used Harsh conditions, selectivity issues

Research Data and Findings

Reaction Yields and Purities from Patent CN108409605B

Entry Solvent (Polar Aprotic) Catalyst (g) Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
1 DMI 8 200-215 4-5 89.5 99
2 DMI 40 190-200 5 90 99
3 DMI 10 (TPPCl) 200-210 6-8 65 99

DMI = 1,3-dimethyl-2-imidazolidinone; TPPCl = Tetraphenylphosphonium chloride

Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-methylbenzodifluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated aromatic acids.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Fluorinated aromatic acids.

    Reduction: Hydrogenated derivatives.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

3,4-Difluoro-2-methylbenzodifluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in biological studies due to its fluorine atoms, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methylbenzodifluoride involves its interaction with molecular targets through its fluorine atoms. The presence of fluorine can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3,4-Difluoro-2-methylbenzodifluoride with key analogs:

Compound Name Molecular Formula Substituents Key Applications/Properties Reference
This compound C₈H₆F₄ 2-CH₃, 3-F, 4-F, -CF₂H/CF₃ Likely intermediate in drug synthesis; enhanced metabolic stability
3,4-Difluorobenzoyl chloride C₇H₃ClF₂O 3-F, 4-F, -COCl Acylating agent; reacts with amines/alcohols
3,4-Difluorophenylboronic acid C₆H₅BF₂O₂ 3-F, 4-F, -B(OH)₂ Suzuki-Miyaura cross-coupling reactions
3,4-Difluoronitrobenzene C₆H₃F₂NO₂ 3-F, 4-F, -NO₂ Precursor to amines; electrophilic substitution
2,4-Difluorobenzoic acid C₇H₄F₂O₂ 2-F, 4-F, -COOH Pharmaceutical intermediate; acidity (pKa ~2.5)

Key Differences in Reactivity and Properties

Electrophilic Reactivity :

  • The -CF₃ group in benzodifluoride derivatives is strongly electron-withdrawing, deactivating the ring toward electrophilic substitution. This contrasts with 3,4-difluorophenylboronic acid , where the -B(OH)₂ group enables cross-coupling reactions .
  • 3,4-Difluorobenzoyl chloride exhibits high reactivity due to the acyl chloride group, facilitating nucleophilic acyl substitutions (e.g., forming amides or esters) .

Biological Activity: Fluorinated aromatic compounds like 2',2'-difluorodeoxycytidine (dFdC) demonstrate potent cytotoxicity via DNA polymerase inhibition, highlighting fluorine's role in enhancing drug efficacy .

Physical Properties: Boiling Points: Fluorinated compounds generally exhibit higher boiling points than non-fluorinated analogs. For example, 4-(Difluoromethoxy)-3-methoxybenzaldehyde (C₈H₆F₂O₃) has a boiling point of 298°C, attributed to polar fluorine and methoxy groups . Solubility: The methyl group in this compound increases lipophilicity compared to hydroxylated analogs like 3,4-difluoro-2-hydroxybenzoic acid (log P ~1.8 vs. ~0.5) .

Biological Activity

3,4-Difluoro-2-methylbenzodifluoride is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6F2. The presence of fluorine atoms significantly influences its chemical behavior, including reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance the compound's binding affinity to enzymes and receptors, which can lead to modulation of various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Modulation: Interaction with receptor sites can alter signal transduction processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against specific bacterial strains.
  • Cytotoxic Effects: Investigations have shown that the compound may induce cytotoxicity in certain cancer cell lines, making it a candidate for further anticancer drug development.
  • Anti-inflammatory Properties: There are indications that it may possess anti-inflammatory effects, although more research is needed to confirm these findings.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
CytotoxicInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on human breast cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis revealed increased apoptosis rates in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.